molecular formula C11H17NO3 B104962 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol CAS No. 118175-10-3

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Cat. No.: B104962
CAS No.: 118175-10-3
M. Wt: 211.26 g/mol
InChI Key: OLBSXXZEMRBFIG-UHFFFAOYSA-N
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Description

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It is also known by other names such as this compound . This compound is characterized by its pyridine ring structure, which is substituted with hydroxymethyl, methoxypropoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine: Similar structure but different substitution pattern.

    2-Hydroxymethyl-4-(3-ethoxypropoxy)-3-methylpyridine: Similar structure with an ethoxy group instead of a methoxy group.

    2-Hydroxymethyl-4-(3-methoxypropoxy)-3-ethylpyridine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXXZEMRBFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152033
Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118175-10-3
Record name 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol
Source CAS Common Chemistry
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl
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Record name 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
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Synthesis routes and methods

Procedure details

500 mg of sodium hydroxide and 15 cc of ethanol were added to the 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine prepared above. The obtained mixture was stirred at 50° C. for one hour. After the completion of the reaction, the reaction mixture was distilled to remove the ethanol, followed by the addition of water. The obtained mixture was extracted with chloroform. The obtained chloroform layer was concentrated to obtain 450 mg of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as a brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the role of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole?

A1: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial starting material in the synthesis of Rabeprazole []. It reacts with 2-mercapto-1H-benzimidazole in the presence of phosphorous tribromide to yield 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-ylmethylthio]1H-benzimidazole, an intermediate compound. This intermediate is further oxidized to produce the final product, Rabeprazole.

Q2: Are there any alternative methods for preparing Rabeprazole that don't utilize 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine?

A2: While the provided research focuses on a specific method using 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine [], exploring alternative synthetic routes for Rabeprazole falls outside the scope of this particular study. Further research would be required to answer this question definitively.

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